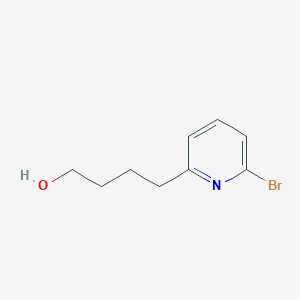

4-(6-Bromopyridin-2-yl)butan-1-ol

Descripción

4-(6-Bromopyridin-2-yl)butan-1-ol is a brominated pyridine derivative with a four-carbon alcohol chain. Its molecular formula is C₉H₁₂BrNO, and its calculated molecular weight is 230.10 g/mol. The compound features a 6-bromo-substituted pyridine ring attached to a butanol chain, offering dual functional sites: a bromine atom for electrophilic substitution reactions and a hydroxyl group for hydrogen bonding or further derivatization.

Propiedades

Fórmula molecular |

C9H12BrNO |

|---|---|

Peso molecular |

230.10 g/mol |

Nombre IUPAC |

4-(6-bromopyridin-2-yl)butan-1-ol |

InChI |

InChI=1S/C9H12BrNO/c10-9-6-3-5-8(11-9)4-1-2-7-12/h3,5-6,12H,1-2,4,7H2 |

Clave InChI |

LLKHFFOQUYIDBU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC(=C1)Br)CCCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-2-yl)butan-1-ol typically involves the bromination of pyridine followed by a series of reactions to introduce the butanol chain. One common method includes the following steps:

Bromination of Pyridine: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of the Butanol Chain: The brominated pyridine is then reacted with a butanol derivative, often through a Grignard reaction or a similar organometallic coupling reaction, to form the final product.

Industrial Production Methods

Industrial production methods for 4-(6-Bromopyridin-2-yl)butan-1-ol may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

4-(6-Bromopyridin-2-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Aplicaciones Científicas De Investigación

4-(6-Bromopyridin-2-yl)butan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(6-Bromopyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The butanol chain can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Table 1: Key Properties of 4-(6-Bromopyridin-2-yl)butan-1-ol and Analogs

Key Observations:

Functional Groups :

- The bromopyridine group in the target compound and 2-bromopyridine enables electrophilic substitution (e.g., Suzuki coupling), while the alcohol group offers hydrogen-bonding capability, similar to 4-(n-heptyloxy)butan-1-ol .

- Compounds like 11b () incorporate protective groups (e.g., trityl) that enhance steric bulk, reducing reactivity at the imidazole site compared to the unprotected alcohol in the target compound .

Molecular Weight and Solubility: The target compound’s molecular weight (230.10 g/mol) is intermediate between 2-bromopyridine (158.00 g/mol) and 11b (382.50 g/mol). Its solubility likely depends on the polar alcohol and nonpolar bromopyridine moieties, making it moderately lipophilic. In contrast, 4-(n-heptyloxy)butan-1-ol’s long alkyl chain increases hydrophobicity, favoring use in pheromone blends .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6-Bromopyridin-2-yl)butan-1-ol under laboratory conditions?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the bromopyridinyl moiety. For example, coupling 6-bromo-2-pyridineboronic acid with a butanol-derived precursor in 1,4-dioxane under inert atmospheres at 100°C yields the target compound. Post-reaction purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of 4-(6-Bromopyridin-2-yl)butan-1-ol?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the bromopyridine ring and butanol chain.

- HPLC with UV detection (λ = 254 nm) to assess purity.

- Mass spectrometry (ESI-MS) to verify molecular weight (expected [M+H]⁺ = 244.08).

Calibrate instruments with certified reference standards to minimize systematic errors .

Q. What storage conditions are recommended to maintain the stability of 4-(6-Bromopyridin-2-yl)butan-1-ol?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the bromine substituent. Avoid exposure to moisture, UV light, and strong oxidizers. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when properly sealed .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 4-(6-Bromopyridin-2-yl)butan-1-ol in cross-coupling reactions?

- Methodological Answer : The bromine at the 6-position of the pyridine ring acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed couplings (e.g., Buchwald-Hartwig amination). Kinetic studies using DFT calculations reveal that the electron-withdrawing pyridine ring lowers the activation energy for oxidative addition in Pd-catalyzed reactions .

Q. What strategies can resolve contradictions in reported reaction yields for derivatives of 4-(6-Bromopyridin-2-yl)butan-1-ol?

- Methodological Answer : Conduct systematic reproducibility studies:

- Control variables : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C).

- Statistical analysis : Use ANOVA to identify significant factors.

Discrepancies in literature often arise from unoptimized ligand-to-metal ratios or trace moisture in solvents .

Q. How can computational modeling predict the biological interactions of 4-(6-Bromopyridin-2-yl)butan-1-ol?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding affinities with target proteins. Parameterize the compound using the GAFF force field and validate against crystallographic data. Focus on the hydroxyl and bromine groups as key pharmacophores for receptor binding .

Q. What experimental designs optimize the scalability of 4-(6-Bromopyridin-2-yl)butan-1-ol synthesis without compromising yield?

- Methodological Answer : Implement flow chemistry for continuous production:

- Microreactor setup : Residence time = 30 min, T = 100°C, pressure = 2 bar.

- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress.

This reduces batch-to-batch variability and improves heat transfer efficiency compared to traditional flask methods .

Safety and Handling Considerations

Q. What precautions mitigate risks associated with handling 4-(6-Bromopyridin-2-yl)butan-1-ol?

- Methodological Answer : Follow GHS guidelines (H302, H315, H319):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.